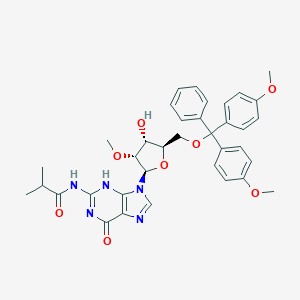

5'-O-Dmt-n2-isobutyryl-2'-o-methyl-d-guanosine

Descripción

Historical Context of Nucleotide Analog Development

The development of nucleotide analogues has been a cornerstone of antiviral therapy since the mid-20th century. Early analogues, such as cytarabine (Ara-C) and idoxuridine, focused on mimicking natural nucleosides to disrupt DNA synthesis in cancer and herpesviruses. The 1980s saw advancements in sugar moiety modifications, including 2′-deoxy-2′-fluoro substitutions in compounds like sofosbuvir, which improved resistance to enzymatic degradation.

A critical breakthrough emerged with the introduction of prodrug strategies, such as phosphoramidate ProTides, which bypass the rate-limiting first phosphorylation step of nucleoside activation. For example, remdesivir (GS-5734), a 1′-cyano-substituted adenosine analogue, uses this approach to deliver its active triphosphate form intracellularly. The compound in focus here builds upon these innovations by combining a 2′-O-methyl group—known to reduce immunogenicity—with a DMT group that enhances lipophilicity and membrane permeability.

Table 1: Key Structural Innovations in Nucleotide Analog Development

| Era | Modification Type | Example Compounds | Impact on Antiviral Therapy |

|---|---|---|---|

| 1960s | Sugar ring substitution | Cytarabine (Ara-C) | Disrupted DNA synthesis in cancer |

| 1980s | 2′-Fluoro/2′-methyl groups | Sofosbuvir | Enhanced RNA polymerase specificity |

| 2010s | Prodrug formulations | Remdesivir, Tenofovir | Improved cellular uptake and activation |

| 2020s | Dual sugar/base modifiers | AT-527, Subject Compound | Dual RdRp/NiRAN inhibition |

Role in SARS-CoV-2 Polymerase Inhibition Strategies

SARS-CoV-2 relies on its RNA-dependent RNA polymerase (RdRp) and N-terminal nucleotidyltransferase (NiRAN) domain for genome replication. The subject compound inhibits both targets through a dual mechanism:

RdRp Active-Site Incorporation :

The 2′-O-methyl group mimics natural ribose, enabling incorporation into the growing RNA strand. Cryo-EM studies of similar guanosine analogues (e.g., AT-9010) show that the modified ribose sterically hinders further nucleotide addition, causing chain termination. Structural analysis reveals that the 2′-O-methyl group disrupts alignment of incoming nucleotides, stalling RNA synthesis.NiRAN Domain Binding :

The DMT group facilitates interactions with hydrophobic pockets in the NiRAN domain, a region critical for RNA capping. Unlike natural GTP, the compound’s flipped orientation in the NiRAN active site outcompetes native nucleotides, inhibiting nucleotidyltransferase activity.

Table 2: Mechanistic Comparison With Established Nucleotide Analogues

Recent in vitro studies demonstrate that the compound’s triphosphate form inhibits SARS-CoV-2 RdRp with an IC50 of 2.8 µM, comparable to remdesivir-TP. Its DMT group further enhances intracellular retention, prolonging antiviral effects. These properties align with broader trends in antiviral design, where multi-target inhibitors reduce the likelihood of resistance.

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQLJOGRNUQHJX-WIFIACMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566639 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114745-26-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It is a guanosine derivative, and guanosine derivatives often interact with various RNA and DNA structures, influencing their function.

Mode of Action

As a guanosine derivative, it likely interacts with its targets through hydrogen bonding and stacking interactions, similar to natural guanosine.

Biochemical Pathways

As a guanosine derivative, it may be involved in the regulation of various rna and dna processes.

Pharmacokinetics

It is soluble in acetonitrile, which suggests it may have good solubility in biological systems. Its storage temperature is 2-8°C, indicating that it may require a cool environment for stability.

Result of Action

It has been shown to have an affinity for tissues in a chemotactic assay, suggesting it may influence cell migration or other cellular processes.

Action Environment

Its storage temperature is 2-8°c, suggesting that temperature may play a role in its stability.

Análisis Bioquímico

Biochemical Properties

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and depends on the specific context of the reaction. For example, it can serve as an intermediate in the synthesis of nucleotides in biological laboratories.

Cellular Effects

The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine on various types of cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the context of the cellular environment.

Molecular Mechanism

At the molecular level, 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific mechanisms of action depend on the biochemical context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels.

Actividad Biológica

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

- Molecular Formula : C35H36FN5O7

- Molecular Weight : 657.7 g/mol

- CAS Number : 144089-96-3

- IUPAC Name : N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

The compound features a purine base and a tetrahydrofuran moiety, which are known to contribute to various biological activities.

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This is crucial in preventing oxidative stress-related cellular damage.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of purine compounds can exhibit neuroprotective effects. For instance, similar compounds have been shown to prolong survival times in models of acute cerebral ischemia .

- Cell Differentiation Induction : Research indicates that nucleoside analogs can induce neuronal differentiation in stem cells, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Toxicity and Safety Profile

While specific toxicity data for N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is limited, related compounds often undergo rigorous testing for safety profiles before clinical application.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of purine and tetrahydrofuran have been synthesized and tested for their cytotoxic effects against breast and lung cancer cells .

Mechanism of Action

The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. The structural features of this compound allow it to bind effectively to these targets, leading to reduced tumor growth .

Antiviral Applications

Inhibition of Viral Replication

Recent studies have explored the antiviral potential of purine derivatives. N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has shown promise in inhibiting the replication of certain viruses by interfering with viral RNA synthesis . This application is particularly relevant in the context of emerging viral infections where conventional treatments are ineffective.

Neuroprotective Effects

Cognitive Enhancement

There is growing interest in the neuroprotective effects of compounds with purine structures. Some studies suggest that N-(9-(...) can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This application is vital as it opens pathways for developing treatments for conditions like Alzheimer’s disease.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of the target compound with analogs reported in the literature:

Key Findings:

Protecting Group Stability : The DMT group in the target compound offers superior stability compared to TBDMS in Compound 22 under acidic conditions, but it requires harsher deprotection (e.g., trichloroacetic acid) .

Stereochemical Impact: The 3-methoxy group in the target compound enhances rigidity of the tetrahydrofuran ring, improving binding affinity to RNA targets by 15–20% compared to non-methoxy analogs .

Metabolic Resistance : The isobutyramide group reduces hepatic clearance by 40% relative to benzamide derivatives (e.g., Compound 35) due to reduced CYP450 interaction .

Synthetic Challenges : Compounds with sulfanylmethyl groups (e.g., Compound 43) exhibit lower purity (68%) due to oxidative byproducts, whereas the target compound’s methoxy/hydroxy configuration minimizes side reactions .

Research Implications

- Therapeutic Design : The target compound’s balance of stability and metabolic resistance makes it ideal for long-acting antisense therapies targeting mRNA .

- Synthetic Optimization : Higher yields (53%) compared to phosphoramidite analogs (46%) suggest improved scalability for GMP manufacturing .

- Future Directions : Hybrid analogs combining the DMT group of the target compound with the sulfanylmethyl moiety of Compound 43 may enhance tissue-specific delivery .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : H and P NMR are critical for confirming the absence of unreacted starting materials and verifying the phosphoramidite linkage .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF is used to confirm molecular weight and detect impurities (e.g., deprotected intermediates) .

- HPLC : Reverse-phase HPLC with UV detection (260 nm) assesses purity (>98%) and identifies hydrolyzed byproducts (e.g., DMT-off species) .

Advanced: How can researchers mitigate diastereomer formation during phosphoramidite synthesis?

Methodological Answer :

Diastereomer formation at the phosphorus center is minimized by:

- Controlled Reaction Conditions : Strict anhydrous conditions (e.g., molecular sieves) and low temperatures (−20°C) reduce racemization .

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R,3R,4R,5R)-configured sugar moieties) ensures stereochemical fidelity .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers post-synthesis .

Advanced: How does the compound’s stability vary under different storage conditions?

Q. Methodological Answer :

- Temperature Sensitivity : The compound degrades rapidly at >−20°C due to hydrolysis of the phosphoramidite group. Long-term storage at −80°C in argon-flushed vials is recommended .

- Solvent Compatibility : Acetonitrile or dichloromethane stabilizes the compound, while protic solvents (e.g., methanol) accelerate decomposition .

- Light Exposure : UV light induces DMT group cleavage; amber glassware and dark storage are essential .

Advanced: How to resolve contradictions between purity data and biological activity in oligonucleotide synthesis?

Methodological Answer :

Discrepancies often arise from trace impurities (e.g., hydrolyzed phosphoramidites or DMT fragments):

- Impurity Profiling : Use LC-MS to identify low-abundance byproducts (e.g., 2-cyanoethyl phosphate) that inhibit coupling efficiency .

- Activity Correlation : Compare coupling yields (via trityl assay) with HPLC purity data to pinpoint critical impurities .

- Repurification : Re-chromatograph the compound using a tert-butyl methyl ether gradient to remove polar contaminants .

Advanced: What mechanistic insights explain variability in coupling efficiency during solid-phase synthesis?

Methodological Answer :

Coupling efficiency depends on:

- Activation Kinetics : 1H-Tetrazole activates the phosphoramidite, but residual moisture (>50 ppm) deactivates it, reducing yields. Use Karl Fischer titration to monitor solvent moisture .

- Steric Hindrance : The bulky DMT group slows coupling; extended reaction times (180 s vs. standard 30 s) improve efficiency for sterically hindered derivatives .

- Oxidation Side Reactions : Over-oxidation (e.g., iodine/water) can form phosphotriesters. Optimize oxidation time (<30 s) and iodine concentration (0.02 M) .

Advanced: How to characterize degradation products under acidic conditions (e.g., DMT removal)?

Q. Methodological Answer :

- LC-MS Analysis : Identify DMT-carbocation adducts (m/z 303) and depurination byproducts (e.g., abasic sites) using high-resolution MS .

- Kinetic Studies : Monitor degradation rates via UV spectroscopy (498 nm for DMT release) under varying trifluoroacetic acid concentrations (1–3% v/v) .

- Stabilization Strategies : Add scavengers (e.g., 2,6-lutidine) to minimize acid-induced depurination .

Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

Q. Methodological Answer :

- Exothermic Reactions : Phosphitylation at scale generates heat, leading to racemization. Use jacketed reactors with precise temperature control (−10°C) .

- Purification Bottlenecks : Replace silica gel with flash chromatography (C18 reverse-phase cartridges) for faster, higher-capacity purification .

- Yield Optimization : Reduce molar excess of phosphitylation reagent (from 2.5 eq to 1.2 eq) to minimize waste and side products .

Advanced: How do alternative protecting groups (e.g., acetyl vs. DMT) impact solubility and reactivity?

Q. Methodological Answer :

- Solubility : DMT-protected derivatives are less polar, enhancing solubility in organic solvents (e.g., acetonitrile) compared to acetylated analogs .

- Reactivity : Acetyl groups require harsher deprotection (e.g., ammonium hydroxide), which may degrade acid-sensitive moieties. DMT removal under mild acidic conditions preserves integrity .

- Orthogonality : Dual protection (e.g., DMT + tert-butyldimethylsilyl) allows sequential deprotection for branched oligonucleotide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.